Sulfoxone sodium
Overview
Description
Mechanism of Action
Target of Action
Sulfoxone sodium primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It competes with the enzyme’s normal substrate, para-aminobenzoic acid (PABA), for binding sites, thereby inhibiting the enzyme’s action . This inhibition disrupts the synthesis of folic acid, which is necessary for bacterial growth and multiplication .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, this compound disrupts the folic acid metabolism cycle . This disruption affects the production of nucleotides, which are essential components of DNA and RNA. As a result, the bacteria’s ability to replicate and multiply is hindered .
Pharmacokinetics
This compound is rapidly absorbed and is widely distributed throughout all tissues . High levels of the drug are achieved in pleural, peritoneal, synovial, and ocular fluids . The drug is metabolized in the liver and has a half-life of 3-8 hours . Its protein binding is approximately 69% .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, the drug prevents the bacteria from producing essential components of their DNA and RNA, thereby inhibiting their ability to replicate and multiply .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s antibacterial action is inhibited by pus . Moreover, the drug’s absorption can be affected by the pH of the environment, as the soluble sulfonamide salts of the drug are highly alkaline . The drug’s distribution can also be influenced by the presence of certain body fluids, such as pleural, peritoneal, synovial, and ocular fluids .
Biochemical Analysis
Biochemical Properties
Sulfoxone sodium is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . The normal substrate for this enzyme, para-aminobenzoic acid (PABA), cannot bind as usual due to the presence of this compound . This inhibited reaction is necessary in these organisms for the synthesis of folic acid .
Cellular Effects
This compound, as a sulfonamide antibiotic, inhibits the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . This influences cell function by disrupting the synthesis of folic acid, which is crucial for bacterial growth .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, a vital component for bacterial growth and multiplication . By inhibiting this enzyme, this compound prevents the normal substrate, para-aminobenzoic acid (PABA), from binding, thereby inhibiting the synthesis of folic acid .
Metabolic Pathways
This compound is metabolized in the liver . It acts as a competitive inhibitor in the folic acid metabolism cycle, specifically inhibiting the enzyme dihydropteroate synthetase . This disrupts the normal metabolic pathways of bacteria, inhibiting their growth and multiplication .
Transport and Distribution
This compound is widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfoxone sodium can be synthesized by the condensation of 4,4’-diaminodiphenyl sulfone with hydroxymethylsulfinic acid sodium salt . The reaction typically involves the following steps:
Substitution or Cross-Coupling: Using S(IV) reagents like aryl sulfinate or alkyl sulfinate.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the above-mentioned methods, ensuring high purity and yield. The process is optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: Sulfoxone sodium undergoes various chemical reactions, including:
Oxidation: Conversion of sulfide to sulfone.
Reduction: Reduction of sulfone to sulfide.
Substitution: Replacement of functional groups with other substituents.
Cross-Coupling: Formation of carbon-sulfur bonds using S(IV) reagents.
Common Reagents and Conditions:
Oxidants: mCPBA, H2O2 with metal catalysts.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituents: Aryl or alkyl groups for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfone compounds.
Scientific Research Applications
Sulfoxone sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfone compounds.
Biology: Studied for its effects on bacterial growth and metabolism.
Medicine: Primarily used as an anti-leprosy drug and for treating dermatitis herpetiformis.
Industry: Utilized in the production of high-performance thermoplastics and other industrial materials.
Comparison with Similar Compounds
Sulfoxone sodium is unique among sulfonamide antibiotics due to its specific mechanism of action and its effectiveness against leprosy. Similar compounds include:
Dapsone: Another sulfonamide antibiotic used to treat leprosy and dermatitis herpetiformis.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim to treat various bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
This compound stands out due to its specific use in leprosy treatment and its unique mechanism of action involving dihydropteroate synthetase inhibition .
Properties
IUPAC Name |
disodium;[4-[4-(sulfinatomethylamino)phenyl]sulfonylanilino]methanesulfinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S3.2Na/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20;;/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBNFLZFSZDPQF-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCS(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NCS(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2Na2O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023623 | |
Record name | Adesulfone sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144-75-2 | |
Record name | Adesulfone Sodium [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adesulfone sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFOXONE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57OWB0Q221 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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